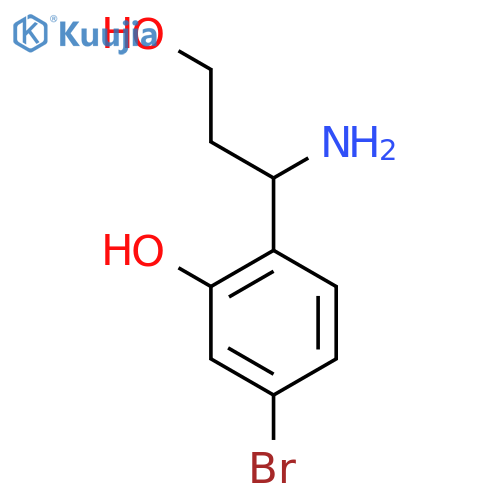

Cas no 1270452-70-4 (2-(1-amino-3-hydroxypropyl)-5-bromophenol)

1270452-70-4 structure

商品名:2-(1-amino-3-hydroxypropyl)-5-bromophenol

2-(1-amino-3-hydroxypropyl)-5-bromophenol 化学的及び物理的性質

名前と識別子

-

- 2-(1-amino-3-hydroxypropyl)-5-bromophenol

- EN300-1897797

- 1270452-70-4

-

- インチ: 1S/C9H12BrNO2/c10-6-1-2-7(9(13)5-6)8(11)3-4-12/h1-2,5,8,12-13H,3-4,11H2

- InChIKey: NEXKIXUBMYILKT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)O)C(CCO)N

計算された属性

- せいみつぶんしりょう: 245.00514g/mol

- どういたいしつりょう: 245.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(1-amino-3-hydroxypropyl)-5-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1897797-2.5g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 2.5g |

$1988.0 | 2023-09-18 | ||

| Enamine | EN300-1897797-10.0g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 10g |

$4360.0 | 2023-05-24 | ||

| Enamine | EN300-1897797-0.1g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 0.1g |

$892.0 | 2023-09-18 | ||

| Enamine | EN300-1897797-5g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1897797-0.25g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 0.25g |

$933.0 | 2023-09-18 | ||

| Enamine | EN300-1897797-0.5g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 0.5g |

$974.0 | 2023-09-18 | ||

| Enamine | EN300-1897797-10g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 10g |

$4360.0 | 2023-09-18 | ||

| Enamine | EN300-1897797-0.05g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 0.05g |

$851.0 | 2023-09-18 | ||

| Enamine | EN300-1897797-5.0g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 5g |

$2940.0 | 2023-05-24 | ||

| Enamine | EN300-1897797-1.0g |

2-(1-amino-3-hydroxypropyl)-5-bromophenol |

1270452-70-4 | 1g |

$1014.0 | 2023-05-24 |

2-(1-amino-3-hydroxypropyl)-5-bromophenol 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

1270452-70-4 (2-(1-amino-3-hydroxypropyl)-5-bromophenol) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量